(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide
Description
Properties
Molecular Formula |
C20H37N3O4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2R)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17+,18+/m1/s1 |
InChI Key |
FMYKJLXRRQTBOR-SQNIBIBYSA-N |
Isomeric SMILES |
CCCC[C@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
MG-101 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of N-acetyl-L-leucine, L-leucine, and L-norleucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for MG-101 are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and allow for the efficient production of peptides like MG-101 .
Chemical Reactions Analysis
Degradation Reactions
The compound undergoes hydrolysis under specific conditions, breaking peptide bonds into constituent amino acids.
Hydrolysis
-
Acidic Conditions : Cleavage of amide bonds via protonation of the carbonyl oxygen, leading to peptide bond hydrolysis.
-
Basic Conditions : Nucleophilic attack by hydroxide ions on the carbonyl carbon, resulting in amino acid release.
Products :
-
Acetamido-4-methylpentanamido residue
-
1-Oxohexan-2-yl group
Structural Stability and Reactivity
Molecular dynamics (MD) simulations and molecular docking studies highlight the compound’s stability and interaction with target proteins (e.g., calpain). For example, the methylsulfanyl group in related calpain inhibitors enhances electrostatic interactions and binding affinity .
Hydrolysis Products
| Parent Compound | Hydrolysis Products |
|---|---|
| (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide | Acetamido-4-methylpentanamido residue + 1-oxohexan-2-yl fragment |
Research Findings
-
Therapeutic Potential : The compound’s structural similarity to calpain inhibitors suggests possible applications in preventing proteolysis or neuronal apoptosis .
-
Energetic Analysis : Molecular simulations show that related inhibitors with methylsulfanyl groups exhibit stronger electrostatic stabilization and better binding to calpain .
Scientific Research Applications
Antiviral Activity
Research indicates that this compound has antiviral properties, particularly against the hepatitis C virus. It enhances the degradation of hypoxia-inducible factor 1-alpha (HIF-1A) under hypoxic conditions, which is crucial for viral replication. This mechanism suggests potential therapeutic applications in antiviral drug development .
Proteasome Inhibition
The compound has been shown to interact with the proteasome pathway, specifically targeting the proteasome subunit alpha type-7. Such interactions can lead to the modulation of protein degradation processes, which may be beneficial in treating diseases characterized by protein misfolding or aggregation, such as neurodegenerative disorders .
Cancer Research
In cancer research, the ability of this compound to influence cellular pathways related to apoptosis and cell cycle regulation makes it a candidate for further exploration as a chemotherapeutic agent. Its role in inhibiting protein degradation could enhance the efficacy of existing cancer treatments by stabilizing tumor suppressor proteins .
Absorption and Distribution
The compound exhibits favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability of absorption (+0.8337)
- Blood-Brain Barrier Penetration : Moderate probability (+0.8532)
These properties indicate its potential for systemic delivery and effectiveness in central nervous system-targeted therapies .
Data Table: Summary of Biological Activities
Case Study 1: Hepatitis C Virus
In a study examining the effects of various peptides on hepatitis C virus replication, acetylleucyl-leucyl-norleucinal was identified as a potent inhibitor, significantly reducing viral load in vitro. The study highlighted its mechanism involving HIF-1A modulation, providing insights into its potential as an antiviral therapeutic agent .
Case Study 2: Neurodegenerative Disorders
Another investigation focused on the proteasome inhibition properties of this compound in models of neurodegeneration. The results demonstrated that treatment with acetylleucyl-leucyl-norleucinal led to reduced aggregation of misfolded proteins, suggesting its utility in conditions like Alzheimer's disease .
Mechanism of Action
MG-101 exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound targets the cysteine residue in the protease’s active site, forming a stable covalent bond. This inhibition prevents the protease from cleaving its substrates, thereby disrupting the protease’s function. MG-101 has been shown to inhibit endosome-dependent entry of RNA viruses into host cells and has cross-reactivity with the SARS-CoV-2 main protease .
Comparison with Similar Compounds
Similar Compounds
Calpain Inhibitor I: Another potent inhibitor of cysteine proteases, similar in structure and function to MG-101.
ALLN (Ac-Leu-Leu-Nle-CHO): A peptide aldehyde that inhibits cysteine proteases, similar to MG-101.
E-64: A cysteine protease inhibitor with a different structure but similar inhibitory activity
Uniqueness of MG-101
MG-101 is unique due to its specific tripeptide structure, which allows for high specificity and potency in inhibiting cysteine proteases. Its ability to inhibit endosome-dependent entry of RNA viruses and cross-reactivity with SARS-CoV-2 main protease makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound known as (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide, commonly referred to as Calpain Inhibitor I, is a synthetic peptide with significant biological activity. This compound has garnered attention due to its role in inhibiting cysteine proteases, which are crucial in various physiological and pathological processes.
- Molecular Formula : CHNO
- Molecular Weight : 383.5 g/mol
- IUPAC Name : this compound
- CAS Number : 110044-82-1
Calpain Inhibitor I functions primarily by covalently binding to the active site of cysteine proteases. This interaction inhibits the protease's ability to cleave substrates, disrupting essential cellular processes. The compound has shown efficacy in inhibiting endosome-dependent entry of RNA viruses into host cells, demonstrating potential therapeutic applications against viral infections, including SARS-CoV-2 .
1. Inhibition of Cysteine Proteases
- Calpain Inhibitor I is recognized for its specificity and potency in inhibiting cysteine proteases, which play a role in numerous biological functions such as cell signaling, apoptosis, and immune response .
- It targets the cysteine residue within the protease's active site, forming a stable covalent bond that effectively blocks enzymatic activity.
2. Antiviral Properties
- The compound has been investigated for its antiviral properties, particularly against RNA viruses. Studies indicate that it can inhibit the entry of these viruses into cells by interfering with the proteolytic processing required for viral replication .
3. Potential Therapeutic Applications
- Research suggests that Calpain Inhibitor I may have therapeutic potential in treating diseases associated with aberrant protease activity, including cancer and viral infections .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Specificity |
|---|---|---|
| Calpain Inhibitor I | Covalent inhibition of cysteine proteases | High specificity |
| E-64 | Non-covalent inhibition of cysteine proteases | Moderate specificity |
| ALLN | Peptide aldehyde inhibiting cysteine proteases | Moderate specificity |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of Calpain Inhibitor I revealed that it significantly reduced viral load in cell cultures infected with SARS-CoV-2. The compound was shown to inhibit the entry process by blocking necessary proteolytic cleavage events .
Case Study 2: Cancer Therapeutics
In another investigation, Calpain Inhibitor I was tested for its potential in cancer therapy. The results indicated that it could induce apoptosis in cancer cells by modulating calpain activity, thereby affecting cell survival pathways .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including catalytic hydrogenation (e.g., Pd/C under 40 psi H₂) and column chromatography. Optimization includes adjusting reaction times, temperature, and catalyst loading. For example, hydrogenation with Pd/C in ethanol at 40 psi for 1 hour achieved high yields . Purification via silica gel chromatography with solvent gradients (e.g., 20% EtOAc/hexane) is critical for isolating the product . Acidic or basic workup steps (e.g., 1N HCl or NaOH) further refine purity .
Q. Which spectroscopic methods are most effective for confirming the compound's structure and stereochemistry?
- Methodological Answer : ¹H and ¹³C NMR are essential for confirming chemical environments and stereochemistry. Distinct proton shifts (e.g., δ 1.38 ppm for methyl groups) and carbon shifts (e.g., δ 175.2 ppm for carbonyl groups) validate the structure . Mass spectrometry (MS) provides molecular weight confirmation, with ESI-MS showing [M+H]+ peaks matching theoretical values . X-ray crystallography, though less common, resolves absolute stereochemistry in crystalline forms .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. Use PPE (nitrile gloves, goggles), handle in a fume hood, and avoid inhalation/contact. Emergency procedures include rinsing exposed areas with water and seeking medical attention if ingested. Store in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies may arise from impurities or stereoisomers. Techniques include:
- Repeating synthesis under inert atmospheres (e.g., N₂) to minimize oxidation .
- Using 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomers .
- Comparing retention factors (Rf) via TLC with authentic standards .
- Employing deuterated solvents (e.g., DMSO-d₆) to clarify overlapping signals .
Q. What strategies are recommended for improving enantiomeric purity during synthesis?
- Methodological Answer :
- Use chiral auxiliaries (e.g., L-proline derivatives) in asymmetric synthesis steps .
- Optimize enantioselective hydrogenation with Rh or Ru catalysts .
- Monitor optical rotation ([α]D) and validate via chiral HPLC (e.g., Chiralpak® columns) .
- Recrystallize with enantiopure resolving agents (e.g., tartaric acid) .
Q. How should contradictory biological activity data from different assay models be addressed?
- Methodological Answer :
- Validate assay conditions (e.g., cell line viability, compound solubility in DMSO/PBS) .
- Perform dose-response curves (0.1–100 µM) to establish EC₅₀ values .
- Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Synthesize structural analogs (e.g., methyl or halogen substituents) to isolate activity contributors .
Q. What computational methods aid in predicting the compound's interaction with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or GOLD to predict binding modes to enzyme active sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
- QSAR Modeling : Correlate substituent effects (e.g., logP, TPSA) with bioactivity using partial least squares regression .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
